4-chloro-2-ethyl-3-methylquinoline
Overview
Description
4-chloro-2-ethyl-3-methylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with ethyl, chloro, and methyl substituents at the 2, 4, and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethyl-3-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethyl-3-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-ethyl-3-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethyl-3-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The molecular targets and pathways involved can vary, but common targets include DNA, enzymes involved in metabolic pathways, and cell membrane receptors .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Similar structure but lacks the ethyl and chloro substituents.
4-Chloroquinoline: Similar structure but lacks the ethyl and methyl substituents.
3-Methylquinoline: Similar structure but lacks the ethyl and chloro substituents.
Uniqueness
4-chloro-2-ethyl-3-methylquinoline is unique due to the specific combination of substituents on the quinoline core. This unique structure can result in distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Biological Activity
4-Chloro-2-ethyl-3-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by its unique structure featuring a chloro group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. These compounds have been studied for their potential against various pathogens, including bacteria and fungi. For instance, quinoline derivatives have shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these organisms.
Antimalarial Activity
Quinoline compounds are well-documented for their antimalarial properties. Studies have shown that derivatives of quinoline can effectively inhibit Plasmodium falciparum, the parasite responsible for malaria. For example, certain synthesized quinoline derivatives demonstrated IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum, indicating strong antimalarial activity compared to established treatments like chloroquine .
Anticancer Potential
The anticancer potential of this compound has also been explored. Research suggests that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor binding. The specific pathways affected by this compound are still under investigation, but it is believed to interact with DNA and metabolic enzymes crucial for cancer cell proliferation.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, potentially altering cellular signaling pathways.
- DNA Interaction : Quinoline derivatives often interact with DNA, which may lead to disruptions in replication and transcription processes.
Comparative Analysis of Biological Activities
Compound Name | Antimicrobial Activity | Antimalarial Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Chloroquine | Moderate | Very High | Low |
Quinine | Moderate | High | Moderate |
Study on Antimicrobial Effects
A study conducted by researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to assess the antibacterial activity, revealing zones of inhibition comparable to known antibiotics.
Antimalarial Evaluation
In a separate investigation focused on antimalarial properties, synthesized quinoline derivatives were tested against P. falciparum. The results highlighted that certain derivatives had superior activity compared to chloroquine, with some compounds achieving IC50 values below 100 nM. This suggests a promising avenue for developing new antimalarial agents based on the quinoline scaffold.
Cancer Cell Line Studies
In vitro studies on cancer cell lines have demonstrated that this compound can induce cell death through apoptosis. The compound was tested against various cancer types, showing effectiveness in reducing cell viability in breast and colon cancer cell lines. Mechanistic studies indicated that this effect was mediated through caspase activation and mitochondrial pathway involvement.
Properties
IUPAC Name |
4-chloro-2-ethyl-3-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSKCJYHHSWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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